7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride
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Overview
Description
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride is a synthetic organic compound known for its unique structure and properties It is a derivative of pyrrolidine and is characterized by the presence of a hydroxyoctyl group and a heptanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride typically involves the alkylation of enolate ionsThe reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to certain neurotransmitters makes it useful in studying receptor interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyoctyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
- Methyl 7-[1-(3-hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoate
Uniqueness
Compared to similar compounds, 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt. These features can influence its solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62749-24-0 |
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Molecular Formula |
C19H36ClNO4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
7-[1-(3-hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride |
InChI |
InChI=1S/C19H35NO4.ClH/c1-2-3-6-9-16(21)12-14-20-15-13-18(22)17(20)10-7-4-5-8-11-19(23)24;/h16-17,21H,2-15H2,1H3,(H,23,24);1H |
InChI Key |
DSXQUPOSOMNQED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCN1CCC(=O)C1CCCCCCC(=O)O)O.Cl |
Origin of Product |
United States |
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